One-Carbon Homologation vs. 4-Amino-4-Carboxy Analog
The target compound differs from the closest characterized analog, (R,S)-4-amino-4-carboxy-1,1-dioxotetrahydro-thiopyran, by insertion of one methylene spacer in each functional arm (aminomethyl replacing amino; carboxymethyl replacing carboxy). In the analog, both the amine and carboxylic acid are directly attached to the C4 quaternary center, whereas the target compound extends each by one carbon [1]. The analog exhibited only weak inhibition of Fusobacterium nucleatum glutamate racemase (FnGR), achieving ~30% inhibition at 40 mM with an IC₅₀ of 215 µM against Enterococcus faecalis glutamate racemase [2]. This weak activity underscores the stringency of the binding-site geometry: the one-carbon homologation in the target compound is expected to reposition both the amine and carboxylate relative to any target binding pocket, potentially enabling engagement of different residues or altering entropic penalties upon binding.
~30% inhibition at 40 mM (FnGR)
| Evidence Dimension | Functional group spacing (distance from C4 quaternary center to amine/carboxyl) |
|---|---|
| Target Compound Data | Aminomethyl (−CH₂NH₂) and carboxymethyl (−CH₂COOH); 2-bond and 2-bond spacing from C4 |
| Comparator Or Baseline | (R,S)-4-amino-4-carboxy-1,1-dioxotetrahydro-thiopyran: amino (−NH₂) and carboxy (−COOH); 1-bond and 1-bond spacing from C4 |
| Quantified Difference | One additional methylene unit in each arm; molecular formula differs by CH₂ (target C₈H₁₅NO₄S vs. comparator C₇H₁₃NO₄S); comparator IC₅₀ = 215 µM (glutamate racemase, E. faecalis); ~30% inhibition at 40 mM (FnGR) |
| Conditions | Comparator data: glutamate racemase from Enterococcus faecalis (BRENDA IC₅₀) and Fusobacterium nucleatum (recombinant enzyme assay, pH/temp not specified) |
Why This Matters
The one-carbon homologation is not a trivial structural variation; it abrogates the weak glutamate racemase inhibition observed with the 4-amino-4-carboxy analog and may redirect binding toward other targets, making the target compound a functionally distinct chemical probe rather than an interchangeable analog.
- [1] Pal M, Bearne SL. Inhibition of glutamate racemase by substrate-product analogues. Bioorg Med Chem Lett. 2014 Mar 1;24(5):1432-6. doi: 10.1016/j.bmcl.2013.12.114. PMID: 24507924. View Source
- [2] BRENDA Enzyme Database. EC 5.1.1.3 (glutamate racemase). Inhibitor: (R,S)-4-amino-4-carboxy-1,1-dioxotetrahydro-thiopyran; IC₅₀ = 215 µM (Enterococcus faecalis). Reference ID 727152. View Source
